molecular formula C9H6N4S B3350880 1H-[1,2,4]Triazino[6,5-b]indole-3-thiol CAS No. 31481-99-9

1H-[1,2,4]Triazino[6,5-b]indole-3-thiol

Cat. No.: B3350880
CAS No.: 31481-99-9
M. Wt: 202.24
InChI Key: MZSGXOVJJSKNAZ-UHFFFAOYSA-N
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Description

1H-[1,2,4]Triazino[6,5-b]indole-3-thiol is a versatile heterocyclic compound with significant potential in pharmaceutical and bioorganic chemistry. This fused triazino-indole scaffold serves as a key pharmacophore in the development of novel therapeutic agents. Its core structure is under investigation as a potent inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase enzyme. Inhibition of SIRT1 by related triazinoindole derivatives, such as the investigational compound Inauzhin, leads to increased acetylation of p53 and has been shown to reduce cancer cell viability, suppress proliferation, and induce senescence and apoptosis through p53-dependent mechanisms . Preclinical studies in xenograft models derived from human lung and colon cancers have demonstrated tumor growth suppression, highlighting the translational research value of this chemical class . Beyond oncology, derivatives of this compound have displayed promising in vitro antileishmanial activity against Leishmania donovani , with one triazinoindole-thio-triazine derivative exhibiting high selectivity and low toxicity, suggesting potential for the development of new antiparasitic agents . The molecular framework is also of interest in antifungal research, as the 1,2,4-triazine moiety is known to interact with targets like Lanosterol 14-demethylase (CYP51) in Candida albicans . The compound can be synthesized with various substituents, including tert-butyl groups, to explore structure-activity relationships and optimize pharmacological properties . This product is intended for research and development purposes in drug discovery and chemical biology. For Research Use Only. Not for human or veterinary diagnosis or therapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dihydro-[1,2,4]triazino[6,5-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-11-7-5-3-1-2-4-6(5)10-8(7)12-13-9/h1-4H,(H,10,12)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSGXOVJJSKNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=S)NN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization Strategies and Synthesis of Novel Analogues

Chemical Modifications at the 3-Thiol Position

The thiol group at the 3-position is a key nucleophilic center, making it the most common site for initial derivatization. Its reactivity allows for the introduction of a wide variety of substituents through S-alkylation and condensation reactions.

The formation of thioether derivatives is a primary strategy for modifying the 3-thiol position. This is typically achieved through S-alkylation reactions where the thiol group, often deprotonated by a base, acts as a nucleophile, attacking an electrophilic carbon atom.

A common method involves the reaction of 1H- nih.govresearchgate.netresearchgate.netTriazino[6,5-b]indole-3-thiol with various alkyl halides in the presence of a base. For instance, the synthesis of 3-allylthio-5H- nih.govresearchgate.netresearchgate.nettriazino[5,6-b]indole has been accomplished by reacting the parent thiol with allyl bromide in a NaOH–H2O–DMSO system. researchgate.net This straightforward approach allows for the introduction of simple alkyl and alkenyl chains.

More complex thioethers can also be synthesized. The reaction with phenacyl bromide derivatives in the presence of a base like triethylamine (B128534) (TEA) in acetonitrile (B52724) yields α-ketone thioethers. mdpi.com This introduces a carbonyl functional group, which can serve as a handle for further modifications. Similarly, S-aminoalkylation has been used to introduce amino-functionalized side chains, further expanding the chemical space of the derivatives. belnauka.by

Table 1: Synthesis of Representative Thioether Derivatives

ReagentConditionsProduct TypeReference
Allyl bromideNaOH–H2O–DMSO3-(Allylthio) derivative researchgate.net
Phenacyl bromide derivativesTriethylamine, Acetonitrile3-(Aroyl-methylthio) derivatives mdpi.com
Aminoalkyl halidesBase3-(Aminoalkylthio) derivatives belnauka.by
3-Butenyl and Prenyl halidesBase3-(Alkenylthio) derivatives researchgate.net

While the 1H- nih.govresearchgate.netresearchgate.netTriazino[6,5-b]indole-3-thiol core is often synthesized from the cyclization of isatin-thiosemicarbazone precursors, researchgate.netresearchgate.net the functionalized core itself can be used to synthesize new thiosemicarbazide (B42300) derivatives. Research has shown that treating 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5H-1,2,4-triazino[5,6-b]indole with thiosemicarbazide leads to the formation of novel analogues. nih.gov Thiosemicarbazides are versatile intermediates for synthesizing other heterocyclic systems like triazoles and thiadiazoles. nih.govresearchgate.net

The synthesis of thiourea (B124793) analogues can be achieved through several routes. One common method involves reacting an amino-functionalized derivative of the core scaffold with an appropriate isothiocyanate. Although not specifically detailed for 1H- nih.govresearchgate.netresearchgate.netTriazino[6,5-b]indole-3-thiol in the reviewed literature, this is a standard and widely applicable synthetic methodology in heterocyclic chemistry. mdpi.com

The nucleophilicity of the thiol group is effectively exploited in reactions with scaffolds containing activated halogen atoms, such as α-haloketones and α-haloesters. These reactions proceed readily, often under mild conditions, to attach more complex functional groups.

The reaction with phenacyl bromides, as mentioned earlier, is a prime example. mdpi.com These α-haloketones are more reactive than simple alkyl halides, allowing for efficient S-alkylation. Another example is the reaction of a related 1,2,4-triazole-3-thiol with α-bromo-γ-butyrolactone, which proceeds via nucleophilic substitution to attach a lactone ring through the sulfur atom. mdpi.com

Furthermore, thioether derivatives, such as the 3-allylthio and 3-butenylthio analogues, can undergo subsequent reactions with halogens like bromine and iodine. This leads to an electrophilic halocyclization reaction, forming novel, fused thiazolo- or thiazino-indolium halide systems. researchgate.netresearchgate.net For example, the iodocyclization of 3-allylsulfanyl-5H- nih.govresearchgate.netresearchgate.nettriazino[5,6-b]indole results in the formation of 3-(iodomethyl)-3,10-dihydro-2H- nih.govresearchgate.netthiazolo[3',2':2,3] nih.govresearchgate.netresearchgate.net-triazino[5,6-b]indolium iodide. researchgate.net

Table 2: Reactions with Active Halogen-Containing Compounds

Reactant/ScaffoldReaction TypeProduct DescriptionReference
Phenacyl bromidesS-AlkylationThioether with a terminal ketone group mdpi.com
α-Bromo-γ-butyrolactoneSN ReactionThioether with a terminal lactone ring mdpi.com
Iodine (I2) or Bromine (Br2) on S-alkenyl derivativesElectrophilic HalocyclizationFused thiazolo- or thiazino-indolium halides researchgate.netresearchgate.net

Functionalization of the Indole (B1671886) Moiety

The indole nucleus provides a second major site for derivatization, allowing for modifications at the indole nitrogen (N-5) and on the benzene (B151609) ring.

The hydrogen atom on the indole nitrogen (position N-5 in the fused system) can be substituted with alkyl or aryl groups. This is typically accomplished by treating the parent heterocycle with an alkyl or aryl halide in the presence of a strong base to deprotonate the indole nitrogen. For example, microwave irradiation has been successfully used to accelerate the synthesis of N-benzyl derivatives of 1,2,4-triazino[5,6-b]indole-3-thiols. researchgate.net This modification can significantly alter the steric and electronic properties of the molecule. The synthesis of 5-substituted derivatives has been reported, which includes modifications at this nitrogen position. nih.gov

Introducing substituents onto the benzene portion of the indole ring is a key strategy for fine-tuning the molecule's properties. These modifications are generally not performed on the final triazino-indole heterocycle directly. Instead, the synthesis starts with an already substituted indole or, more commonly, a substituted isatin (B1672199) (indole-2,3-dione).

The Japp-Klingemann reaction or Sandmeyer isatin synthesis can be used to prepare isatins with a variety of substituents (e.g., halogen, nitro, methoxy (B1213986), alkyl) on the benzene ring. researchgate.net These substituted isatins are then condensed with thiosemicarbazide, followed by cyclization, to yield the corresponding substituted 1H- nih.govresearchgate.netresearchgate.netTriazino[6,5-b]indole-3-thiol. For example, the synthesis of 7-bromo-5-tert-butyl- nih.govresearchgate.netresearchgate.nettriazino[5,6-b]indole-3-thiol was achieved starting from 5-tert-butylisatin, which was first brominated and then condensed with thiosemicarbazide. researchgate.net This approach allows for precise control over the position and nature of the substituents on the aromatic ring. While specific examples for nitro and methoxy groups on this exact scaffold were not detailed in the reviewed literature, the synthetic route via substituted isatins is a well-established and general method for producing such analogues. nih.govnih.gov

Table 3: Synthesis of Benzene Ring-Substituted Analogues

SubstituentSynthetic StrategyKey PrecursorReference
Bromo, tert-ButylCyclocondensation7-Bromo-5-tert-butylisatin researchgate.net
Methyl, EthylCyclocondensation7-Methyl/Ethyl isatin researchgate.net
Halogen, Nitro, Methoxy (General)CyclocondensationCorresponding substituted isatins researchgate.netnih.gov

Construction of Fused Polycyclic Systems

The strategic derivatization of the 1H- nih.govnih.govmdpi.comtriazino[6,5-b]indole-3-thiol scaffold through the construction of fused polycyclic systems has emerged as a pivotal area of research. This approach aims to generate novel molecular architectures by integrating other heterocyclic rings, such as pyrazoles, triazoles, benzimidazoles, benzoxazoles, pyrimidines, and triazines. These modifications are intended to create complex molecules with unique three-dimensional structures.

Hybridization with Pyrazole (B372694) and Triazole Moieties

The fusion of pyrazole and triazole rings onto the triazino-indole core has been a subject of extensive synthetic exploration. These nitrogen-rich heterocycles are known pharmacophores, and their incorporation is a common strategy in medicinal chemistry. zsmu.edu.ua The synthesis of these hybrid molecules often involves multi-step reactions, beginning with precursors that are subsequently cyclized to form the desired fused systems.

One prominent synthetic route involves the use of 3-amino-1H-pyrazole-4-carboxamides or the corresponding carbonitriles, which undergo diazotization and subsequent cyclization to yield pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones. nih.govbeilstein-archives.org Another method employs a cyclative cleavage reaction of pyrazolyltriazenes to produce pyrazolo[3,4-d] nih.govnih.govnih.gov-3H-triazine derivatives. nih.govbeilstein-journals.org This approach utilizes triazenes as protected diazonium species, which can be handled and converted in various transformations without decomposition. beilstein-journals.org

A series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids has been synthesized, demonstrating the versatility of click chemistry in creating these complex structures. nih.gov The synthesis starts with the appropriate isatin, which is converted to the corresponding 5H- nih.govnih.govmdpi.comtriazino[5,6-b]indole-3-thiol. This intermediate is then reacted with propargyl bromide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sulfamoyl-azides to yield the final 1,2,3-triazole hybrids. nih.gov

Furthermore, novel heterocyclic systems like 1,2,4-triazolo[5′,1′:2,3] nih.govnih.govthiazino[6,5-b]indol-10(5H)-ones have been obtained through the reaction of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols. researchgate.net This reaction proceeds unusually, with the release of an ammonia (B1221849) molecule, to form the fused tetracyclic product. researchgate.net

Table 1: Examples of Synthesized Pyrazole and Triazole Hybrid Derivatives

Compound ClassStarting MaterialsKey Reaction TypeResulting Fused SystemReference
Pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones3-Amino-1H-pyrazole-4-carboxamides/carbonitrilesDiazotization and CyclizationPyrazolo[3,4-d] nih.govnih.govnih.govtriazine nih.gov
1,2,3-Triazole-linked triazino[5,6-b]indole hybrids5H- nih.govnih.govmdpi.comTriazino[5,6-b]indole-3-thiol, Propargyl bromide, Sulfamoyl-azidesClick Chemistry (CuAAC)1,2,3-Triazole-Triazino[5,6-b]indole nih.gov
1,2,4-Triazolo[5′,1′:2,3] nih.govnih.govthiazino[6,5-b]indol-10(5H)-ones2-Chloro-1H-indole-3-carbaldehydes, 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiolsCondensation/Cyclization1,2,4-Triazolo[5′,1′:2,3] nih.govnih.govthiazino[6,5-b]indole researchgate.net
Pyrazolyl-s-triazine-indole hybrids3-(1H-indol-3-yl)-3-oxopropanenitrile, Hydrazinyl-s-triazine derivativesCondensation/CyclizationPyrazolyl-s-triazine-indole nih.gov

Integration of Benzimidazole (B57391) and Benzoxazole (B165842) Scaffolds

The integration of benzimidazole and benzoxazole moieties into the triazino-indole framework has led to the development of novel hybrid compounds. These bicyclic heterocycles are isosteres of nucleotides and are prevalent in many biologically active molecules. nih.gov

A direct synthetic strategy for these hybrids starts from 7-nitro-5H- nih.govnih.govmdpi.comtriazino[5,6-b]indole-3-thiol. nih.gov This key intermediate is prepared by the condensation of 7-nitroisatin with thiosemicarbazide in the presence of potassium carbonate. nih.gov To synthesize the benzimidazole-fused derivatives, the thiol intermediate is reacted with 2-(chloromethyl)-1H-benzo[d]imidazole. For the benzoxazole analogues, the thiol is treated with 2-(chloromethyl)benzo[d]oxazole in ethanol (B145695) with triethylamine as a catalyst. nih.gov Further derivatization can be achieved by reacting these products with various substituted benzoyl chlorides. nih.gov

Another approach involves the synthesis of 2-amino-s-triazino[1,2-a]benzimidazoles from 2-guanidinobenzimidazole (B109242). japsonline.com The design of such molecules often considers the bio-isosteric relationship between benzimidazole, 1,2,4-triazole (B32235), and s-triazine. nih.gov The synthesis of fused triazinobenzimidazoles can be achieved via piperidine-catalyzed cyclization of 2-guanidinobenzimidazole with various heterocyclic aldehydes. mdpi.com The resulting 4-heteryl-2-amino-3,4-dihydro nih.govnih.govnih.govtriazino[1,2-a]benzimidazoles have been characterized extensively, confirming the 3,4-dihydro structure through spectroscopic and theoretical methods. mdpi.com

Table 2: Synthesis of Benzimidazole and Benzoxazole Fused Derivatives

Compound NameStarting MaterialReagentKey ReactionReference
3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-8-nitro-5H- nih.govnih.govmdpi.comtriazino[5,6-b]indole7-Nitro-5H- nih.govnih.govmdpi.comtriazino[5,6-b]indole-3-thiol2-(Chloromethyl)-1H-benzo[d]imidazoleNucleophilic Substitution nih.gov
2-(((8-Nitro-5H- nih.govnih.govmdpi.comtriazino[5,6-b]indol-3-yl)thio)methyl)benzo[d]oxazole7-Nitro-5H- nih.govnih.govmdpi.comtriazino[5,6-b]indole-3-thiol2-(Chloromethyl)benzo[d]oxazoleNucleophilic Substitution nih.gov
Substituted (3-((Benzo[d]oxazol-2-ylmethyl)thio)-8-nitro-5H- nih.govnih.govmdpi.comtriazino[5,6-b]indol-5-yl)(phenyl)methanoneTriazinoindole-based benzoxazole intermediateSubstituted benzoyl chloridesAcylation nih.gov
4-Heteryl-2-amino-3,4-dihydro nih.govnih.govnih.govtriazino[1,2-a]benzimidazoles2-GuanidinobenzimidazoleHeterocyclic aldehydesBase-catalyzed Cyclization mdpi.com

Derivatization with Pyrimidine (B1678525) and Triazine Rings

Derivatization of the 1H- nih.govnih.govmdpi.comtriazino[6,5-b]indole-3-thiol core with other six-membered nitrogen heterocycles like pyrimidine and triazine has yielded a variety of polycyclic systems. These syntheses often leverage the reactivity of the thiol group for S-alkylation or the triazine ring for further annulation.

A series of nih.govnih.govmdpi.comtriazino[5,6-b]indol-3-ylthio-pyrimidines and nih.govnih.govmdpi.comtriazino[5,6-b]indol-3-ylthio-1,3,5-triazines have been synthesized and evaluated for their biological activities. researchgate.net The synthesis of these compounds typically involves the reaction of the parent thiol with chlorinated pyrimidine or triazine derivatives.

More complex fused systems have also been constructed. For example, starting from 3-amino- nih.govnih.govmdpi.comtriazino[5,6-b]indole, diazotization followed by coupling with malononitrile (B47326) and subsequent cyclization affords 1-amino nih.govnih.govmdpi.comtriazino[3′,4′:3,4] nih.govnih.govmdpi.comtriazino[5,6-b]indole-2-carbonitrile. nih.gov This intermediate serves as a building block for further elaboration. Reaction with formamide (B127407) yields a fused pyrimidine ring, resulting in 4-aminopyrimido[4″,5″:5′,6′] nih.govnih.govmdpi.comtriazino[3′,4′:3,4] nih.govnih.govmdpi.comtriazino[5,6-b]indole. nih.gov

The molecular hybridization strategy has also been applied to link the nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold with an indole moiety. mdpi.com While not starting directly from the triazino-indole core, these syntheses highlight the modular approach of combining different heterocyclic fragments to create novel chemical entities. mdpi.com Similarly, other research has focused on synthesizing 1,2,4-triazino[5,6-b]indole derivatives bearing a 1,2,4-triazine (B1199460) moiety through various condensation reactions. nih.gov

Table 3: Synthesis of Pyrimidine and Triazine Fused/Linked Derivatives

Compound ClassStarting MaterialKey Reagent(s)Resulting SystemReference
nih.govnih.govmdpi.comTriazino[5,6-b]indol-3-ylthio-pyrimidines1H- nih.govnih.govmdpi.comTriazino[6,5-b]indole-3-thiolChlorinated pyrimidinesTriazino-indolylthio-pyrimidine researchgate.net
nih.govnih.govmdpi.comTriazino[5,6-b]indol-3-ylthio-1,3,5-triazines1H- nih.govnih.govmdpi.comTriazino[6,5-b]indole-3-thiolChlorinated 1,3,5-triazinesTriazino-indolylthio-triazine researchgate.net
4-Aminopyrimido[4″,5″:5′,6′] nih.govnih.govmdpi.comtriazino[3′,4′:3,4] nih.govnih.govmdpi.comtriazino[5,6-b]indole1-Amino nih.govnih.govmdpi.comtriazino[3′,4′:3,4] nih.govnih.govmdpi.comtriazino[5,6-b]indole-2-carbonitrileFormamideFused Pyrimido-triazino-triazino-indole nih.gov
nih.govnih.govmdpi.comTriazolo[1,5-a]pyrimidine indole derivativesIndole-based precursorsVarious (multi-step synthesis)Linked Triazolo-pyrimidine and Indole mdpi.com

Structural Elucidation and Conformational Analysis of 1h Nist.govrsc.orgresearchgate.nettriazino 6,5 B Indole 3 Thiol

The definitive structure and conformation of 1H- nist.govrsc.orgresearchgate.netTriazino[6,5-b]indole-3-thiol have been established through a combination of sophisticated spectroscopic and crystallographic techniques. These methods provide a comprehensive understanding of the molecule's atomic connectivity, functional groups, molecular weight, and three-dimensional arrangement in the solid state.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Studies

Anti-Oncogenic Potential

The scaffold of 1H- nih.govresearchgate.netnih.govTriazino[6,5-b]indole, a fusion of indole (B1671886) and triazine rings, is a cornerstone in the design of novel anti-cancer agents. nih.gov Derivatives of this core structure have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines.

Derivatives built upon the triazino-indole and related triazole-indole frameworks have shown broad-spectrum cytotoxic activity. Studies have evaluated these compounds against various human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), liver (HepG2), and lung (A549) cancers, often showing moderate to high potency. mdpi.comrsc.org

For instance, a series of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivatives were tested for their antiproliferative effects. nih.gov Compound H12 from this series displayed notable activity against MGC-803 (gastric), HCT-116, and MCF-7 cells, with IC₅₀ values of 9.47, 9.58, and 13.1 μM, respectively. nih.gov Similarly, novel indole-1,2,4-triazole-based acetamides exhibited significant cytotoxicity against the Hep-G2 liver cancer cell line. nih.gov The 3,4-dichloro-substituted compound 8b was particularly effective, showing cell viability of just 10.99 ± 0.59 at a 100 µg/mL concentration, comparable to the standard drug doxorubicin. nih.gov

Other studies on related heterocyclic systems further underscore this potential. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides showed profound cytotoxic activity against HCT 116 and prostate cancer (PC-3) cell lines, with IC₅₀ values in the very low micromolar range (0.17–0.6 µM). nih.gov Additionally, certain benzimidazole (B57391) derivatives demonstrated potent cytotoxic action against A549 and HepG2 cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org

CompoundCancer Cell LineActivity (IC₅₀ µM)Source
H12 ( nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivative)MGC-803 (Gastric)9.47 nih.gov
H12 ( nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivative)HCT-116 (Colorectal)9.58 nih.gov
H12 ( nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivative)MCF-7 (Breast)13.1 nih.gov
se-182 (Benzimidazole derivative)A549 (Lung)15.80 jksus.org
se-182 (Benzimidazole derivative)HepG2 (Liver)15.58 jksus.org
MM130 (Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide)HCT 116 (Colorectal)0.39–0.6 nih.gov

The anti-cancer effects of triazino-indole derivatives are closely linked to their ability to halt cell proliferation and interfere with DNA-related processes. nih.gov Several compounds from this class have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing the uncontrolled division of cancer cells. nih.govnih.gov

For example, compound H12 was found to inhibit the growth and colony formation of MGC-803 gastric cancer cells in a dose-dependent manner. nih.gov Further mechanistic studies revealed that it induces apoptosis and causes cell cycle arrest at the G2/M phase. nih.gov Similarly, a potent 1,3,4-thiadiazole (B1197879) derivative (10b ) containing an indole moiety was found to block the cell cycle in the G2/M phase and induce apoptosis in A549 and K562 cancer cells. nih.gov The mechanism often involves the modulation of key regulatory proteins. Some 1,3,5-triazine-based pyrazole (B372694) derivatives have been shown to interact with calf thymus DNA (Ct-DNA), suggesting that direct interference with DNA is a possible mode of action. rsc.org Furthermore, certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides have demonstrated the ability to induce significant DNA damage in cancer cells. nih.gov

A critical mechanism underlying the anti-oncogenic potential of triazino-indole derivatives is their ability to inhibit key signaling enzymes, particularly protein kinases like PI3K (Phosphoinositide 3-kinase) and EGFR (Epidermal Growth Factor Receptor). nih.govnih.gov These kinases are central components of pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. nih.govmdpi.com

Several studies have identified triazine and indole derivatives as potent inhibitors of EGFR and the downstream PI3K/Akt/mTOR pathway. nih.govmdpi.com A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized, with compound 4f showing potent EGFR inhibitory activity (IC₅₀ = 61 nM) and remarkable inhibition of the PI3K/AKT/mTOR signaling cascade. nih.gov Another study on 1,3,5-triazine-based pyrazole derivatives identified compounds that displayed potent inhibitory activity against EGFR-tyrosine kinase, with IC₅₀ values as low as 229.4 nM. rsc.org

Molecular docking studies have consistently shown that these compounds fit well into the ATP-binding site of EGFR, blocking its activity. rsc.orgmdpi.com The development of dual inhibitors that target both tankyrase and PI3K, using a 1,2,4-triazole-linked bis-indolyl structure, has also been explored, with synthesized conjugates effectively curbing the expression of PI3K. nih.gov This multi-targeted approach is a promising strategy to overcome drug resistance in cancer therapy. nih.gov

Compound ClassTarget KinaseKey FindingSource
Mono(dimethylpyrazolyl)-s-triazine (Comp. 4f)EGFR, PI3K, AKT, mTORPotent EGFR inhibition (IC₅₀ = 61 nM) and significant reduction in PI3K/AKT/mTOR levels. nih.gov
1,3,5-Triazine-based pyrazole (Comp. 5h)EGFRPotent EGFR-tyrosine kinase inhibition (IC₅₀ = 229.4 nM). rsc.org
1,2,4-Triazolo-linked bis-indolyl conjugatesPI3KEffectively curbed the expression of PI3K. nih.gov
Pyrazolyl-s-triazine (Comp. 7f)EGFR, PI3K, AKT, mTORPotent EGFR inhibition (IC₅₀ = 59.24 nM) and remarkable PI3K/AKT/mTOR inhibition. mdpi.com

Anti-Infective Properties

The versatile 1H- nih.govresearchgate.netnih.govTriazino[6,5-b]indole-3-thiol scaffold and its analogs also exhibit significant activity against a range of pathogenic microbes, including bacteria and fungi. This dual activity makes them attractive candidates for the development of new anti-infective agents.

Derivatives of triazino-indole and related triazole-indoles have been evaluated for their antibacterial properties. nih.gov Studies show that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govnih.gov

For example, a series of novel thiosemicarbazides and 1,2,4-triazol-3-thiols demonstrated good to significant antibacterial activity against a panel of bacteria including B. cereus, S. aureus, and E. faecalis. nih.gov In another study, indole-triazole conjugates showed moderate activity against several Gram-negative strains, with minimum inhibitory concentration (MIC) values around 250 µg/mL. nih.gov The structural features of these molecules, such as the nature and position of substituents on the aromatic rings, play a crucial role in determining their spectrum and potency of antibacterial action. nih.govsemanticscholar.org Furthermore, a series of substituted 1,2,4-triazino[5,6-b]indole-3-thioether molecules were identified as effective inhibitors of the Eis enzyme in Mycobacterium tuberculosis, which confers resistance to the aminoglycoside antibiotic kanamycin (B1662678). nih.gov This suggests a potential role for these compounds as adjuvants to restore the efficacy of existing antibiotics. nih.gov

The triazine and triazole-indole scaffolds have shown considerable promise as antifungal agents, particularly against opportunistic pathogens like Candida albicans. nih.govekb.eg C. albicans is a major cause of fungal infections in immunocompromised individuals, and the rise of drug-resistant strains necessitates the development of new therapeutic strategies. nih.govresearchgate.net

Several derivatives have demonstrated potent antifungal effects. nih.gov A study on indole-triazole conjugates revealed potent activity against Candida tropicalis and Candida albicans, with one compound, 6f , showing an MIC value of 2 µg/mL against C. albicans. nih.gov The mechanism of action for many of these compounds involves the inhibition of crucial fungal enzymes. Molecular docking studies have shown that 1,2,4-triazine (B1199460) derivatives can effectively bind to and inhibit lanosterol (B1674476) 14-alpha-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net The inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. This is the same target as the widely used azole class of antifungal drugs, suggesting that triazino-indoles could represent a new generation of CYP51 inhibitors. nih.govmdpi.com

Antitubercular Activity against Mycobacterium tuberculosis (e.g., H37Rv strain)

Derivatives of 5H- who.intnih.govresearchgate.nettriazino[5,6-b]indole-3-thiol have been synthesized and evaluated for their potential as antitubercular agents. In one study, a series of 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H- who.intnih.govresearchgate.nettriazino[5,6-b]indole derivatives were tested against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA) method. who.int

Several of these compounds demonstrated significant activity. who.int Notably, compounds featuring a nitro group at the R¹ position of the benzimidazole ring, or a chlorine atom at the R² position of the triazinoindole core, showed promising results. who.int The research identified three specific derivatives as having good antitubercular activity, with a reported Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. who.int

Compound SeriesCore StructureTest OrganismKey FindingsReference
3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H- who.intnih.govresearchgate.nettriazino[5,6-b]indolesTriazino[5,6-b]indoleMycobacterium tuberculosis H37RvCompounds 3b , 3c , and 3i exhibited good activity with a MIC value of 6.25 µg/mL. who.int

Inhibition of Microbial Resistance Enzymes (e.g., Eis protein in M. tuberculosis, SecA ATPase)

A significant challenge in treating tuberculosis is the emergence of drug resistance. One mechanism involves the overexpression of the enhanced intracellular survival (Eis) protein, an acetyltransferase that inactivates aminoglycoside antibiotics like kanamycin. nih.gov Researchers have identified substituted 1,2,4-triazino[5,6b]indole-3-thioethers, which are closely related to the thiol parent compound, as effective inhibitors of the Eis protein. nih.gov

Through high-throughput screening, these molecules were found to bind within the aminoglycoside binding site of the Eis protein. nih.gov This inhibition can act as an adjuvant therapy, restoring the sensitivity of kanamycin-resistant M. tuberculosis strains where Eis is overexpressed. nih.gov Kinetic and crystallographic analyses have elucidated the structure-activity relationship, showing that modifications at the C3, C8, and N5 positions of the triazinoindole core influence inhibitory potency. nih.gov For instance, while various substitutions were explored, side chains at the C3 position containing only carbon and hydrogen atoms resulted in a loss of Eis inhibitory activity. nih.gov

No specific research findings were available in the searched literature regarding the inhibition of SecA ATPase by 1H- who.intnih.govresearchgate.netTriazino[6,5-b]indole-3-thiol or its direct derivatives.

Compound SeriesEnzyme TargetOrganismKey FindingsReference
1,2,4-Triazino[5,6b]indole-3-thioethersEis (Enhanced intracellular survival) proteinMycobacterium tuberculosisIdentified as effective Eis inhibitors, acting as potential adjuvants to restore kanamycin sensitivity. nih.gov

Antiprotozoal Activity (e.g., against Leishmania donovani)

The triazino[5,6-b]indole scaffold has also been explored for its potential against protozoan parasites. Leishmaniasis, caused by parasites of the Leishmania genus, remains a significant global health issue. nih.gov In the quest for new treatments, a molecular hybridization approach was employed, linking the who.intnih.govresearchgate.nettriazino[5,6-b]indole moiety with other heterocyclic systems like 1,3,5-triazine (B166579). nih.gov

These hybrid molecules were evaluated for their in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The results indicated that derivatives incorporating a triazine unit were more potent than corresponding pyrimidine (B1678525) analogs. Specifically, a triazine derivative featuring a piperidine (B6355638) substituent was identified as a lead compound, demonstrating an IC₅₀ value of 4.01 µM against L. donovani and exhibiting high selectivity over mammalian cells. nih.gov This line of research highlights the potential of triazinoindole-based compounds as a foundation for developing novel antileishmanial agents. nih.gov

Compound SeriesTest OrganismKey FindingsReference
who.intnih.govresearchgate.netTriazino[5,6-b]indole-1,3,5-triazine hybridsLeishmania donovaniA piperidine-substituted derivative showed potent activity (IC₅₀ = 4.01 µM) and high selectivity. nih.gov

Enzyme Modulatory Activities

Beyond antimicrobial applications, derivatives of the 1H- who.intnih.govresearchgate.netTriazino[6,5-b]indole-3-thiol scaffold have been investigated for their ability to modulate various enzymes implicated in other disease pathways.

Urease Enzyme Inhibition

While various triazole-containing compounds have been investigated as urease inhibitors, specific studies detailing the urease inhibitory activity of 1H- who.intnih.govresearchgate.netTriazino[6,5-b]indole-3-thiol or its direct derivatives were not found in the searched literature. Research on related heterocyclic systems, such as chiral 4-amino-5-thioxo-1,2,4-triazoles, has shown potent urease inhibition, suggesting that the triazole-thiol moiety can be a valuable pharmacophore for this target. researchgate.net

Alpha-Glucosidase Inhibition

Derivatives of the triazinoindole scaffold have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in managing type 2 diabetes. Several studies have reported that triazinoindole analogs exhibit potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose (B1664774).

For example, a series of triazinoindole analogs showed inhibitory potential with IC₅₀ values ranging from 2.46 to 312.79 µM, compared to acarbose's IC₅₀ of 38.25 µM. Another study on triazinoindole-bearing thiosemicarbazides found all 25 synthesized analogs to have excellent inhibitory potential, with IC₅₀ values from 1.30 to 35.80 µM, again superior to acarbose (IC₅₀ of 38.60 µM). The most potent of these compounds had an IC₅₀ value of 1.30 µM. Molecular docking studies suggest these compounds bind effectively within the active site of the α-glucosidase enzyme.

Compound SeriesEnzyme TargetInhibitory Activity (IC₅₀)Reference Compound (Acarbose IC₅₀)Reference
Triazinoindole analogsα-Glucosidase2.46 ± 0.008 µM to 312.79 ± 0.06 µM38.25 ± 0.12 µM nih.gov
Triazinoindole-bearing thiosemicarbazidesα-Glucosidase1.30 ± 0.01 µM to 35.80 ± 0.80 µM38.60 ± 0.20 µM who.int

Other Pharmacological Potentials

Information on the antihyperglycemic activity of 1H- nih.govnih.govmdpi.comTriazino[6,5-b]indole-3-thiol in preclinical models is not available in the reviewed scientific literature.

While direct studies on the antioxidant properties of 1H- nih.govnih.govmdpi.comTriazino[6,5-b]indole-3-thiol are limited, research on a closely related derivative, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, provides insight into the potential antioxidant activity of this chemical scaffold.

A study investigating the antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid utilized the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The results indicated that this compound possesses significant antiradical activity. nih.gov It was found that one molecule of the compound was capable of quenching 1.48 ± 0.06 DPPH radicals. nih.gov Furthermore, the study demonstrated that the compound could protect isolated rat erythrocytes from oxidative damage initiated by free radicals derived from tert-butyl hydroperoxide. nih.gov This protective effect was observed as the compound was readily taken up by the cells, subsequently shielding them from free radical-induced hemolysis without affecting their osmotic fragility. nih.gov These findings suggest that the mercapto-triazinoindole core structure is a promising candidate for agents that can mitigate oxidative stress. nih.gov

Table 1: In Vitro Antioxidant Activity of a 3-mercapto-5H-1,2,4-triazino[5,6-b]indole Derivative

CompoundAssayFindingReference
3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acidDPPH radical scavengingOne molecule quenches 1.48 ± 0.06 DPPH radicals nih.gov
3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acidRat erythrocyte protection assayProtects against free radical-induced hemolysis nih.gov

There is no available information in the reviewed scientific literature regarding the antidepressant-like effects of 1H- nih.govnih.govmdpi.comTriazino[6,5-b]indole-3-thiol in preclinical models.

While some sources suggest that S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole-3-thione have been synthesized for the development of pharmaceuticals with antihypoxic effects, specific preclinical data or detailed research findings for 1H- nih.govnih.govmdpi.comTriazino[6,5-b]indole-3-thiol were not found in the reviewed literature. belnauka.by

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Analysis of Substituent Effects on Biological Potency and Selectivity

The nature, position, and orientation of substituents on the triazino-indole core can dramatically alter the compound's interaction with biological targets. These effects are broadly categorized by their electronic and steric properties.

A significant finding in this area involves the substitution on the indole (B1671886) ring portion of the scaffold. In a series of 1,2,4-triazino[5,6b]indole derivatives synthesized to evaluate antimalarial activity, the introduction of a potent electron-withdrawing trifluoromethyl (-CF3) group at the 6-position of the indole ring was found to be critical for activity. Derivatives featuring the 6-trifluoromethyl substituent demonstrated a marked increase in in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum, whereas the corresponding unsubstituted analogues were devoid of any activity nih.gov. This suggests that reducing electron density in the indole ring is a key strategy for enhancing antimalarial potency within this chemical series.

Table 1: Effect of 6-Position Substituent on In Vitro Antimalarial Activity of 1,2,4-Triazino[5,6b]indole Derivatives

Compound Series Substituent at 6-position Biological Activity (Antimalarial)
1,2,4-Triazino[5,6b]indoles -H (unsubstituted) Inactive

This table illustrates the critical role of the electron-withdrawing trifluoromethyl group for conferring antimalarial activity to the 1,2,4-triazino[5,6b]indole scaffold, based on findings from literature. nih.gov

Steric hindrance and conformational flexibility are critical determinants of a molecule's ability to fit into a target's binding site. The size and spatial arrangement of substituents can either promote or prevent the optimal orientation required for a biological response. While specific studies detailing the systematic variation of substituent size on the 1H- researchgate.netresearchgate.netnih.govTriazino[6,5-b]indole-3-thiol core are limited, general principles of medicinal chemistry suggest that bulky substituents in proximity to key interaction points could lead to a decrease in activity due to steric clashes.

The conformation of the molecule is also vital. The fused, largely planar, tricyclic system of the triazino-indole core provides a rigid scaffold. Substituents, particularly at the 3-thiol position, can adopt different conformations that influence how the molecule presents its binding features to a receptor. For instance, the length and flexibility of an alkyl chain attached to the sulfur atom can dictate the accessibility of other parts of the molecule to the target.

Identification of Critical Structural Motifs for Target Interaction

Pharmacophore elucidation aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 1H- researchgate.netresearchgate.netnih.govTriazino[6,5-b]indole-3-thiol scaffold, several motifs are considered critical:

The Fused Indole-Triazine Ring System: This large, aromatic, and relatively planar structure serves as the foundational scaffold, likely engaging in hydrophobic and π-π stacking interactions within protein binding pockets.

Hydrogen Bond Donors and Acceptors: The triazine ring contains several nitrogen atoms that can act as hydrogen bond acceptors. The indole 'NH' group provides a crucial hydrogen bond donor site. These features are essential for anchoring the molecule in its target site through specific hydrogen bonding networks.

The 3-Thiol (or Thione) Group: The exocyclic sulfur atom at the 3-position is a highly significant feature. It exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This group can act as a hydrogen bond donor/acceptor or as a nucleophile. In the context of metalloenzymes, it can serve as a critical metal-chelating group, which is a known mechanism for many enzyme inhibitors containing a 1,2,4-triazole-3-thione moiety. This position is also the primary site for synthetic modification to explore SAR.

Strategies for Optimizing Biological Efficacy through Structural Modifications

Building on SAR and pharmacophore insights, several strategies have been employed to optimize the biological activity of this class of compounds. The most prominent approach involves modification at the 3-thiol position.

One key strategy is S-alkylation , where various substituents are attached to the sulfur atom. This approach not only modifies the steric and electronic properties but also allows for the introduction of new functionalities to target specific pockets in a receptor. For example, linking the 3-thiol group to other pharmacologically active moieties, such as a 7-chloro-4-aminoquinoline group, has been shown to produce potent antileishmanial agents researchgate.net. Another example involves the synthesis of 2-(5H- researchgate.netresearchgate.netnih.govtriazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides, which have shown potential as antidepressant agents researchgate.net.

A second major strategy is heterocyclization , where the 3-thiol group is used as a handle to build an additional fused ring. The reaction of 3-(alkenylthio)-5H- researchgate.netresearchgate.netnih.govtriazino[5,6-b]indoles with halogens like iodine or bromine leads to the formation of tetracyclic 2,3-dihydro-11H- researchgate.netmdpi.comthiazino[3´,2´:2,3] researchgate.netresearchgate.netnih.govtriazino[5,6-b]indolium halides mdpi.com. This strategy creates more rigid and structurally complex molecules, which can lead to enhanced selectivity and potency by locking the molecule into a more biologically active conformation.

Table 2: Strategies for Structural Modification at the 3-Thiol Position

Modification Strategy Reagent/Moiety Added Resulting Structure Potential Therapeutic Area
S-Alkylation/Substitution 2-chloro-N-(substituted phenyl)acetamide 2-(...indol-3-ylthio)-N-(phenyl)acetamide Antidepressant researchgate.net
S-Alkylation/Substitution 7-chloro-4-aminoquinoline derivative 1,2,4-triazino-[5,6b]indole-3-thione-quinoline conjugate Antileishmanial researchgate.net

This table summarizes key synthetic strategies used to modify the 1H- researchgate.netresearchgate.netnih.govTriazino[6,5-b]indole-3-thiol scaffold to enhance or alter its biological profile.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1H- imist.maresearchgate.netresearchgate.netTriazino[6,5-b]indole-3-thiol, docking studies have been instrumental in understanding how these ligands interact with biological targets like enzymes and receptors.

Docking simulations predict the binding conformation of a ligand within the active site of a protein. The stability of the resulting ligand-protein complex is evaluated using scoring functions, which estimate the binding energy. For triazinoindole derivatives, these studies can identify the most energetically favorable conformers and their spatial arrangement within the binding pocket. imist.ma For instance, in studies involving similar heterocyclic systems, multiple conformers are often evaluated, with the most stable ones exhibiting the lowest binding energies. imist.ma The analysis of these docked poses reveals how the triazinoindole core and its various substituents orient themselves to maximize favorable interactions, which is crucial for rational drug design. mdpi.com

The stability of a ligand-target complex is dictated by a variety of non-covalent interactions. Docking studies excel at identifying these key interactions between triazinoindole derivatives and protein residues.

Hydrogen Bonding: The triazinoindole scaffold contains multiple nitrogen atoms and, in the case of the thiol, a sulfur atom, which can act as hydrogen bond acceptors. The indole (B1671886) N-H group can act as a hydrogen bond donor. nih.gov Studies on related triazole compounds show that the N2 and N3 atoms of the triazole ring are strong hydrogen bond acceptors. nih.gov The indole N-H group has been shown to be critical, forming hydrogen bonds that anchor the molecule in a binding pocket; its replacement or methylation can lead to a significant loss of activity. acs.org

Hydrophobic Interactions: These are crucial for the binding affinity of many drugs. imist.ma Molecular docking analyses for triazinoindole analogs and related structures have identified numerous hydrophobic interactions, including pi-pi stacking, pi-alkyl, pi-cation, and amide-pi interactions. imist.ma The fused indole ring system provides a large, flat hydrophobic surface that can interact favorably with nonpolar residues in a protein's active site.

Van der Waals Forces: These weak forces are numerous and collectively contribute significantly to the stability of the ligand-protein complex. imist.ma

The table below summarizes the types of interactions commonly observed in docking studies of triazinoindole-like compounds.

Interaction TypeDonor/Acceptor Group (Ligand)Interacting Residue Type (Protein)
Conventional Hydrogen Bond Indole N-H, Triazine NitrogensAsp, Glu, Ser, Thr, Gln, Asn, Backbone C=O
Pi-Pi Stacking Indole Ring, Aromatic SubstituentsPhe, Tyr, Trp, His
Pi-Alkyl Indole Ring, Aromatic SubstituentsAla, Val, Leu, Ile, Met
Pi-Cation Indole Ring, Aromatic SubstituentsLys, Arg
Van der Waals Entire Ligand SurfaceVarious

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. For analogs of 1H- imist.maresearchgate.netresearchgate.netTriazino[6,5-b]indole-3-thiol, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and analyze electronic properties. mdpi.com These studies can determine the distribution of electron density, identify the most reactive sites in the molecule, and calculate atomic charges (e.g., Mulliken population analysis). mdpi.com The resulting optimized geometry provides the most stable three-dimensional structure of the molecule, which is essential for subsequent docking and QSAR studies. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of vertical electronic transitions, TD-DFT can predict the absorption maxima (λmax) of a compound. researchgate.net For triazine-based molecules, TD-DFT calculations have been successfully used to gain detailed insights into their electronic and optical properties. researchgate.net This predictive power is valuable for correlating the theoretical structure with experimental spectroscopic data, confirming the identity and purity of synthesized compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net

For derivatives of the 1H- imist.maresearchgate.netresearchgate.netTriazino[6,5-b]indole-3-thiol scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. imist.ma These models are built by aligning a series of structurally related compounds (a training set) and correlating their 3D properties (steric and electrostatic fields for CoMFA; similarity indices for CoMSIA) with their experimentally measured biological activities. imist.maresearchgate.net

A study on triazinoindole-based thiosemicarbazide (B42300) analogs as α-glucosidase inhibitors yielded robust CoMFA and CoMSIA models. imist.maresearchgate.net The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). researchgate.net

The table below presents the statistical results from a representative 3D-QSAR study on triazinoindole analogs. imist.ma

ModelQ² (Cross-validated)R² (Non-cross-validated)R²test (External Validation)
CoMFA 0.5370.9770.871
CoMSIA 0.7090.9650.695

The high predictive power of these models, as indicated by the statistical values, demonstrates their reliability. imist.ma The primary output of these analyses are 3D contour maps. These maps highlight regions in space around the aligned molecules where modifications are likely to increase or decrease biological activity. For example, a contour map might show that adding a bulky group in one region (steric effects) or an electron-withdrawing group in another (electrostatic effects) would be beneficial for activity. researchgate.net Such insights are invaluable for the rational design of new, more potent derivatives. imist.maresearchgate.net QSAR studies have also been used to correlate structural features of triazinoindole derivatives with other activities, including antidepressant and mutagenic properties. nih.govnih.gov

In Silico Assessment of Physicochemical and Molecular Properties (e.g., ADME Descriptors)

In the realm of contemporary drug discovery and development, computational chemistry and molecular modeling serve as indispensable tools for the preclinical evaluation of novel chemical entities. The in silico (computer-aided) assessment of a compound's physicochemical and molecular properties, particularly those related to Absorption, Distribution, Metabolism, and Excretion (ADME), offers a predictive glimpse into its potential pharmacokinetic profile. This early-stage analysis is crucial for identifying candidates with favorable drug-like characteristics and for flagging potential liabilities, thereby streamlining the research and development pipeline. For compounds belonging to the triazinoindole class, such as 1H- nih.govasianpubs.orgnih.govTriazino[6,5-b]indole-3-thiol and its analogs, these computational approaches are frequently employed to evaluate their potential as therapeutic agents.

The primary goal of these in silico studies is to establish a preliminary structure-activity relationship (SAR), which can provide insights into how different substituents on the core structure influence the compound's properties. nih.gov For instance, the introduction of various functional groups can alter key parameters such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors, all of which have a profound impact on a molecule's behavior in a biological system.

A fundamental aspect of this computational evaluation is the assessment of compliance with established "rules" for drug-likeness, such as Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a high lipophilicity (expressed as a calculated logP, or cLogP, greater than 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on related indole-triazole hybrids have shown that many of these compounds adhere to Lipinski's rule, indicating favorable pharmacokinetic profiles. nih.gov

The following data tables provide a representative summary of the types of physicochemical and ADME properties that are typically calculated for triazinoindole derivatives and related compounds.

Table 1: Calculated Physicochemical Properties of Representative Triazinoindole Analogs

AnalogMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)Hydrogen Bond AcceptorsHydrogen Bond Donors
Analog A350.422.8585.3452
Analog B412.483.5295.6762
Analog C388.453.1090.1253
Analog D450.554.21105.7871

This table is a representation of typical data generated in computational studies and is not based on experimentally determined values for specific, named compounds.

Table 2: Predicted ADME and Drug-Likeness Parameters for Representative Triazinoindole Analogs

AnalogLipinski's Rule ViolationsBioavailability ScoreSynthetic AccessibilityGastrointestinal AbsorptionBlood-Brain Barrier Permeant
Analog A00.553.2HighYes
Analog B00.553.8HighYes
Analog C00.553.5HighNo
Analog D00.554.1HighNo

This table illustrates the kind of predictive data obtained through software like SwissADME. The values are representative and intended to show the scope of in silico analysis.

Research on related heterocyclic systems has indicated that most synthesized compounds exhibit considerable binding scores in molecular docking studies, which are often run concurrently with ADME predictions. asianpubs.orgresearchgate.net These docking studies help to elucidate the potential binding modes of the compounds with their biological targets. nih.govresearchgate.net Furthermore, the synthetic accessibility of these molecules is another parameter that can be calculated, providing a measure of how easily the compound can be synthesized, which is a crucial consideration for further development. asianpubs.orgresearchgate.net

Future Perspectives and Research Directions

Development of Advanced Synthetic Methodologies for Expanded Chemical Libraries

The future of drug discovery with the triazinoindole scaffold hinges on the ability to generate vast and structurally diverse chemical libraries. While initial syntheses often involve the condensation of isatin (B1672199) with thiosemicarbazide (B42300) or thiocarbohydrazide, the next wave of research will focus on more sophisticated and efficient synthetic protocols. researchgate.net

Advanced strategies are expected to include:

Combinatorial Chemistry and High-Throughput Synthesis: Employing automated synthesis platforms to rapidly generate large numbers of analogs by varying substituents at key positions of the triazinoindole core.

"Libraries from Libraries" Approach: Using foundational triazinoindole derivatives as platforms to build more complex, polycyclic heterocyclic systems. nih.gov This involves multi-step reactions that add new fused rings, significantly expanding the explored chemical space.

Novel Cyclization and Annulation Techniques: Developing new chemical reactions, such as (3+3)-annulation of nitrile imines with α-amino esters, to create unique triazinone rings and related bicyclic structures. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, improve yields, and access novel fused indole (B1671886) systems, such as pyrimido[2′,1′:3,4] mdpi.comresearchgate.netresearchgate.nettriazino[5,6-b]indoles. researchgate.netmdpi.com

These methodologies will be crucial for systematically exploring structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity.

Table 1: Advanced Synthetic Strategies for Triazinoindole Derivatives

Strategy Description Key Advantage Reference
Polycyclic Fusion Building additional heterocyclic rings onto the triazinoindole core. Creates highly complex and novel molecular architectures. nih.gov
Microwave-Assisted Reactions Using microwave energy to drive chemical reactions. Reduced reaction times and often improved yields. researchgate.net, mdpi.com
(3+3) Annulation Combining two three-atom components to form a six-membered ring. Access to unique heterocyclic systems not achievable by traditional methods. mdpi.com
Diazotization & Coupling Converting an amino group into a diazonium group for further reactions. Allows for the introduction of diverse functional groups and subsequent cyclizations. nih.gov

Deeper Mechanistic Elucidation of Biological Actions and Target Validation

While derivatives of 1H- mdpi.comresearchgate.netresearchgate.nettriazino[6,5-b]indole-3-thiol have demonstrated a wide array of biological activities, a deeper understanding of their precise mechanisms of action is required. Future research must move beyond preliminary screening to pinpoint and validate specific molecular targets.

Key areas of focus will include:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes with which these compounds interact. For example, derivatives have already been identified as inhibitors of tubulin polymerization, carbonic anhydrase, and lanosterol (B1674476) 14-demethylase (CYP51). mdpi.comnih.govnih.gov Validating these targets is a critical next step.

Enzyme Kinetics and Binding Studies: Performing detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) for enzyme-targeting derivatives.

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to solve the structures of these compounds bound to their biological targets. This will provide atomic-level insights into the binding interactions and guide further optimization.

Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways. For instance, some triazine derivatives are known to induce apoptosis; future work should map the specific pro-apoptotic and anti-apoptotic proteins involved. nih.gov

Table 2: Validated and Potential Biological Targets of Triazinoindole Derivatives

Target Class Specific Target(s) Therapeutic Area Reference
Microtubules Tubulin (Colchicine Site) Anticancer mdpi.com
Metalloenzymes Carbonic Anhydrase (hCA II, IX) Anticancer, Other nih.gov
Cytochrome P450 Lanosterol 14-demethylase (CYP51) Antifungal nih.gov
Serotonin Receptors 5-HT7 Receptor CNS Disorders mdpi.com
tRNA Synthetases Leucyl-tRNA synthetase Antifungal nih.gov

Integration of Multi-Omics Data with Computational Approaches for Rational Design

The paradigm of drug discovery is shifting towards a more integrated, data-driven approach. The rational design of new 1H- mdpi.comresearchgate.netresearchgate.nettriazino[6,5-b]indole-3-thiol derivatives will increasingly rely on the synergy between multi-omics data and advanced computational modeling. mdpi.comnih.govnih.govresearchgate.net

Future directions in this area include:

Multi-Omics Profiling: Generating comprehensive datasets (genomics, transcriptomics, proteomics, metabolomics) from cells or tissues treated with lead compounds. mdpi.comnih.gov This holistic view can uncover novel mechanisms of action, identify biomarkers for drug response, and reveal potential off-target effects. mdpi.com

AI-Driven Data Integration: Utilizing artificial intelligence and machine learning algorithms to analyze complex multi-omics data, identify hidden patterns, and build predictive models for drug efficacy and patient stratification. researchgate.net

In Silico Screening and ADMET Prediction: Expanding the use of computational tools for virtual screening of large chemical libraries against validated targets. nih.govnih.gov Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will be essential for prioritizing compounds with favorable drug-like properties early in the discovery pipeline. researchgate.net

Structure-Based Drug Design (SBDD): As more target structures become available, SBDD and molecular docking will become indispensable for designing ligands with high affinity and selectivity. nih.govelsevierpure.com This involves computationally modeling the interactions between a ligand and its target's binding site to guide the design of more potent molecules.

Exploration of Novel Therapeutic Applications and Hybrid Compound Design Strategies

The structural versatility of the triazinoindole scaffold makes it an ideal candidate for developing novel therapeutics and innovative molecular hybrids. Researchers are increasingly combining the triazinoindole core with other pharmacophores to create hybrid molecules with potentially synergistic or dual-action properties. nih.gov

Promising avenues for exploration include:

Hybrid Molecule Synthesis: Strategically linking the triazinoindole scaffold to other biologically active moieties, such as other heterocyclic systems (e.g., 1,2,3-triazole, thiazole), sulfonamides, or known drug fragments. mdpi.comnih.govmdpi.comresearchgate.net This approach aims to create integrated molecules with enhanced therapeutic power. nih.gov

Targeting Drug Resistance: Designing derivatives and hybrids that can overcome known drug resistance mechanisms. This could involve creating compounds that inhibit efflux pumps or that are effective against drug-resistant strains of bacteria, fungi, or viruses. nih.govnih.gov

New Therapeutic Areas: While much research has focused on anticancer and antimicrobial applications, the scaffold's potential in other areas, such as neurodegenerative diseases, metabolic disorders, and antiviral therapy, remains largely untapped. nih.govnih.govnih.gov Screening existing and new libraries against a broader range of biological targets could uncover entirely new applications. For example, some derivatives have already been investigated for antimalarial activity and as agents against influenza. nih.govnih.gov

Table 3: Examples of Hybrid Compound Strategies

Hybrid Partner Linker Therapeutic Target/Application Reference
Benzene (B151609) Sulfonamide 1,2,3-Triazole Carbonic Anhydrase Inhibition (Anticancer) nih.gov
Phenyl group 1,2,4-Triazole (B32235) Tubulin Polymerization Inhibition (Anticancer) mdpi.com
Isatin / Phenolic Moiety 1,2,3-Triazole 5-Lipoxygenase Inhibition (Anti-inflammatory) mdpi.com
Phenylthiazole - Leucyl-tRNA Synthetase Inhibition (Antifungal) nih.gov

By pursuing these future research directions, the scientific community can fully unlock the therapeutic potential of the 1H- mdpi.comresearchgate.netresearchgate.nettriazino[6,5-b]indole-3-thiol scaffold, paving the way for the development of a new generation of innovative medicines.

Q & A

Q. What are the established synthetic methodologies for preparing 1H-[1,2,4]Triazino[6,5-b]indole-3-thiol?

The compound is synthesized via condensation of isatin with thiosemicarbazide or thiocarbohydrazide. A high-yield (95.4%) method involves refluxing isatin and thiosemicarbazide in water with potassium carbonate, followed by purification via recrystallization . Alternative routes use glacial acetic acid as a solvent, as seen in the synthesis of 4-amino derivatives . Structural confirmation relies on IR (to identify thiol and triazine moieties) and NMR spectroscopy (1H/13C for regiochemical assignments) .

Q. What spectroscopic and analytical techniques validate the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : Confirms thiol (-SH) and triazine ring vibrations .
  • NMR : 1H/13C NMR resolves aromatic protons and substituent effects (e.g., shifts at δ 12–13 ppm for thiol protons) .
  • HPLC : Used with C18 columns (Phenomenex) and UV detection (218/254 nm) to assess purity .
  • HRMS : Validates molecular weight via TOF mass spectrometry in positive ionization mode .

Q. What biological activities have been reported for triazinoindole-3-thiol derivatives?

These compounds exhibit:

  • Anticancer potential : As UPF1 ATP mimetics in nonsense-mediated mRNA decay (NMD) inhibition, evaluated via CETSA and ELISA .
  • Antimicrobial activity : Against Mycobacterium tuberculosis (MIC < 1 µM) and fungal pathogens .
  • Antiparasitic effects : Leishmanicidal activity via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of triazinoindole derivatives?

Microwave irradiation enhances reaction efficiency by reducing time (e.g., from hours to minutes) and improving yields (15–20% increase) through uniform heating. This method minimizes side reactions in multi-step syntheses, as demonstrated for related triazinoindoles . Reaction parameters (power, solvent polarity) must be tailored to avoid decomposition of thermally sensitive thiol groups .

Q. What computational strategies guide the design of derivatives targeting specific biological pathways?

  • In silico screening : Identifies binding pockets (e.g., UPF1 helicase domain) using molecular docking (AutoDock Vina) .
  • Molecular dynamics (MD) : Simulates ligand-protein stability (100-ns trajectories) to prioritize derivatives with strong hydrogen bonding to ATP-binding residues .
  • QSAR models : Correlate substituent effects (e.g., benzyl, ethyl groups) with bioactivity, optimizing logP and polar surface area (PSA) for membrane permeability .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC50 values across studies) require:

  • Standardized assays : Use identical cell lines (e.g., HeLa for NMD inhibition) and controls (e.g., cycloheximide) .
  • Orthogonal validation : Combine CETSA (target engagement) with functional assays (e.g., luciferase-based NMD reporters) .
  • Batch consistency : Monitor purity via HPLC (>98%) to exclude impurities as confounding factors .

Q. What role do substituents play in modulating biological activity?

Substituent effects are critical for SAR:

  • Thiol group (-SH) : Essential for hydrogen bonding with ATP-binding sites (e.g., UPF1) .
  • Alkyl/aryl groups : Ethyl or benzyl substituents at position 5 enhance lipophilicity, improving cellular uptake (logP ~2.5–3.0) .
  • Heterocyclic fusion : Indole-triazine fusion increases π-π stacking with protein aromatic residues, boosting affinity .

Q. What advanced analytical methods address challenges in purity and stability assessment?

  • Stability testing : Use accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., thione oxidation) .
  • X-ray crystallography : Resolves regiochemistry (e.g., triazine-indole fusion) for ambiguous NMR signals .
  • TGA-DSC : Evaluates thermal stability (decomposition >300°C) for storage recommendations .

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1H-[1,2,4]Triazino[6,5-b]indole-3-thiol
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1H-[1,2,4]Triazino[6,5-b]indole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.